Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 194423-80-8) is a fluorinated quinoxaline derivative with molecular formula C₁₂H₈ClF₃N₂O₂ and molecular weight 304.65 g·mol⁻¹. The compound features a quinoxaline core bearing three distinct functional groups: a chloro substituent at the 3-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 2-carboxylate position.

Molecular Formula C12H8ClF3N2O2
Molecular Weight 304.653
CAS No. 194423-80-8
Cat. No. B575304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate
CAS194423-80-8
SynonymsETHYL 3-CHLORO-6-(TRIFLUOROMETHYL)QUINOXALINE-2-CARBOXYLATE
Molecular FormulaC12H8ClF3N2O2
Molecular Weight304.653
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)N=C1Cl
InChIInChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)9-10(13)18-8-5-6(12(14,15)16)3-4-7(8)17-9/h3-5H,2H2,1H3
InChIKeyPKAZXROSEIOTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 194423-80-8): Procurement-Grade Physicochemical and Structural Baseline


Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 194423-80-8) is a fluorinated quinoxaline derivative with molecular formula C₁₂H₈ClF₃N₂O₂ and molecular weight 304.65 g·mol⁻¹ [1]. The compound features a quinoxaline core bearing three distinct functional groups: a chloro substituent at the 3-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 2-carboxylate position. The computed XLogP3-AA is 3.6, topological polar surface area (TPSA) is 52.1 Ų, and the predicted boiling point is 340.1 ± 37.0 °C with a predicted density of 1.451 ± 0.06 g·cm⁻³ [2]. These three substituents confer a unique combination of lipophilicity, electron-withdrawing character, and synthetic reactivity that distinguishes this compound from structurally related quinoxaline building blocks.

Why Ethyl 3-Chloroquinoxaline-2-carboxylate or 7-CF₃ Positional Isomers Cannot Replace Ethyl 3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate


Simple substitution of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate with the non-fluorinated analog (CAS 49679-45-0) or the 7-CF₃ positional isomer (CAS 194423-79-5) introduces quantifiable differences in lipophilicity, electronic distribution, and predicted bulk properties that can alter both synthetic reactivity and downstream biological performance. The 6-CF₃ group raises the computed logP by approximately 0.9 units versus the non-fluorinated parent, while the specific positioning of the CF₃ group at C6 (rather than C7) places the strongly electron-withdrawing substituent para to the N1 nitrogen and meta to the N4 nitrogen of the quinoxaline, creating a distinct electronic environment that affects nucleophilic aromatic substitution rates at the 3-chloro position [1]. Class-level SAR from quinoxaline-2-carboxylate series demonstrates that substituent position on the benzo-fused ring significantly modulates biological potency, making positional isomers non-interchangeable in lead-optimization programs [2].

Quantitative Differentiation Evidence for Ethyl 3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate Versus Closest Analogs


Lipophilicity Gain (ΔLogP ≈ 0.9) Over the Non-Fluorinated Ethyl 3-Chloroquinoxaline-2-carboxylate

The presence of the 6-CF₃ group increases the computed octanol-water partition coefficient (XLogP3-AA) from 2.7 for the non-fluorinated analog (CAS 49679-45-0) to 3.6 for the target compound, a gain of +0.9 log units [1]. This magnitude of lipophilicity increase is within the range empirically associated with improved passive membrane permeability and enhanced metabolic stability conferred by trifluoromethyl groups in heterocyclic scaffolds [2]. The TPSA remains essentially unchanged (52.1 vs. 52.1 Ų), indicating that the lipophilicity gain is achieved without sacrificing polar surface area, a favorable profile for blood-brain barrier penetration potential according to established CNS MPO scoring paradigms.

Lipophilicity Drug Design Physicochemical Properties

Predicted Bulk Physicochemical Property Shift: Boiling Point (+9.4 °C) and Density (+8.2%) Versus Non-Fluorinated Analog

Incorporation of the 6-CF₃ group increases the predicted boiling point from 330.7 ± 37.0 °C (non-fluorinated analog) to 340.1 ± 37.0 °C, a shift of approximately +9.4 °C, and increases predicted density from 1.341 g·cm⁻³ to 1.451 g·cm⁻³, a gain of +0.110 g·cm⁻³ (+8.2%) . These predicted differences, while derived from computational models rather than experimental measurement, are directionally consistent with the increased molecular weight (304.65 vs. 236.65 g·mol⁻¹) and polarizability imparted by the CF₃ group. The higher predicted boiling point may offer marginally wider operational windows for solvent removal during downstream synthetic transformations.

Physicochemical Properties Purification Formulation

Electron-Withdrawing Effect of 6-CF₃ Modulates Reactivity at the 3-Chloro Position for Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is one of the strongest electron-withdrawing substituents in medicinal chemistry (Hammett σₚ = 0.54), and its placement at the 6-position of the quinoxaline ring (para to N1, meta to N4) activates the pyrazine ring toward nucleophilic aromatic substitution at the 3-chloro position [1]. In quinoxaline-2-carboxylate 1,4-dioxide series, the presence of electron-withdrawing substituents on the benzo-fused ring has been shown to significantly affect biological potency, with chloro and CF₃ substituents identified as favorable for anti-tuberculosis and cytotoxic activities [2][3]. The combined 3-Cl/6-CF₃ substitution pattern creates a uniquely electron-deficient pyrazine ring that is expected to undergo SNAr reactions more readily than the non-fluorinated analog, which lacks the additional σ-electron withdrawal from the CF₃ group.

Synthetic Chemistry SNAr Reactivity Building Block Utility

Dual Synthetic Handle Advantage: 3-Chloro as Electrophilic Site and 2-Ethyl Ester as Carboxylic Acid Prodrug Handle

The target compound uniquely combines three reactive/functional elements within a single low-molecular-weight scaffold: (i) an electrophilic 3-chloro site for SNAr diversification, (ii) a 2-ethyl ester that can be hydrolyzed to the carboxylic acid for amide coupling, and (iii) a 6-CF₃ group that enhances lipophilicity and metabolic stability of downstream products [1]. The 2-methyl analog (CAS 166402-14-8) lacks the ester hydrolysis/amidation handle, while 2-chloro-6-(trifluoromethyl)quinoxaline (CAS 41213-32-5) lacks the carboxylate functionality altogether, offering only one diversity point . In antituberculosis quinoxaline-2-carboxylate 1,4-dioxide SAR, the ethyl ester was ranked second only to benzyl ester among five carboxylate substituents tested (benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl) for in vitro potency, confirming the ethyl ester as a therapeutically relevant ester choice [2].

Synthetic Versatility Parallel Synthesis Building Block

Optimal Research and Industrial Application Scenarios for Ethyl 3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate Based on Verified Differentiation Evidence


Synthesis of CNS-Penetrant Kinase Inhibitor Candidates Requiring Elevated Lipophilicity

The +0.9 logP enhancement over the non-fluorinated analog (XLogP3-AA 3.6 vs. 2.7) makes this compound a preferred building block for medicinal chemistry programs targeting CNS kinases or intracellular targets where passive membrane permeability is critical. The maintained TPSA of 52.1 Ų coupled with increased lipophilicity aligns with favorable CNS MPO parameters [1]. Users can leverage the 3-chloro position for SNAr diversification with amines to generate focused kinase inhibitor libraries while retaining the beneficial 6-CF₃ pharmacophore.

Parallel Library Synthesis Exploiting Orthogonal 3-Cl (SNAr) and 2-COOEt (Hydrolysis/Amidation) Handles

The three orthogonal functional handles (3-Cl electrophile, 2-COOEt pro-acid, 6-CF₃ fixed group) enable two-dimensional library generation from a single building block: first diversify at the 3-position via SNAr with primary or secondary amines, then hydrolyze the ethyl ester and couple with diverse amines to generate amide products [1]. This dual-diversification strategy is not achievable with the 2-methyl analog (CAS 166402-14-8) or 2-chloro analog (CAS 41213-32-5), which lack the ester handle. The ethyl ester was validated as a favorable carboxylate substituent in quinoxaline antituberculosis SAR (ranked 2nd of 5 esters tested) [2].

Agrochemical Intermediate for Trifluoromethyl-Containing Herbicide and Fungicide Candidates

The trifluoromethyl group is a privileged motif in agrochemical chemistry, with over 40% of modern fluorinated agrochemicals containing a CF₃ substituent. This compound is highlighted as an intermediate for herbicides and fungicides, where the combination of the electron-deficient quinoxaline core and the 6-CF₃ group contributes to metabolic stability in planta and target-site binding [1]. The predicted boiling point of 340.1 °C and density of 1.451 g·cm⁻³ also suggest acceptable handling characteristics for kilo-lab and pilot-plant scale-up compared to lower-boiling non-fluorinated analogs.

Reference Standard for Analytical Method Development and Quality Control in Quinoxaline-Based Drug Substance Programs

The compound is commercially available from multiple vendors with certified purity specifications (typically 97-98%) and includes access to batch-specific QC data (NMR, HPLC, GC) [1]. This purity level, combined with the well-defined chromatographic properties imparted by the CF₃ group (increased retention time on reverse-phase HPLC vs. non-fluorinated analog due to higher logP), makes it suitable as a reference standard for method development, impurity profiling, and system suitability testing in GMP analytical laboratories supporting quinoxaline-based API programs.

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